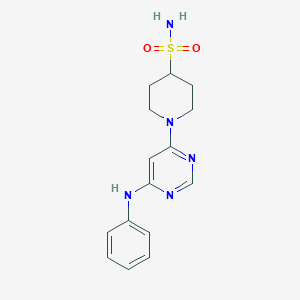![molecular formula C19H25N3O2 B7436181 N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide](/img/structure/B7436181.png)
N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide, also known as CPP-109, is a synthetic compound that has been extensively researched for its potential therapeutic effects. CPP-109 is a derivative of the naturally occurring compound, gamma-aminobutyric acid (GABA), which plays a crucial role in the central nervous system. CPP-109 has been studied for its ability to modulate GABA receptors, leading to potential applications in the treatment of addiction, anxiety, and other neurological disorders.
作用機序
N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide works by modulating GABA receptors in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in regulating neuronal activity. This compound binds to GABA receptors and enhances their activity, leading to a decrease in neuronal excitability. This effect is thought to underlie its potential therapeutic effects in addiction and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that it can increase GABA receptor activity in the brain, leading to a decrease in neuronal excitability. This effect is thought to underlie its potential therapeutic effects in addiction and other neurological disorders. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in certain conditions.
実験室実験の利点と制限
One advantage of using N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of GABA receptors in the brain and their potential therapeutic effects. However, one limitation is that this compound has a relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide. One area of interest is its potential as a treatment for other types of addiction, such as opioid addiction. Another area of research could explore the potential use of this compound in the treatment of other neurological disorders, such as epilepsy or Parkinson's disease. Additionally, future research could focus on developing new derivatives of this compound with improved pharmacokinetic properties or alternative mechanisms of action.
合成法
The synthesis of N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide involves several steps, starting with the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine. The N-methylcyclohexylamine is then reacted with 3-(cyanomethoxy)benzoyl chloride to form the intermediate, N-[3-(cyanomethoxy)phenyl]-N-methylcyclohexylamine. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form this compound.
科学的研究の応用
N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic effects. One area of research has focused on its potential as a treatment for addiction, particularly cocaine addiction. Studies have shown that this compound can reduce cocaine-seeking behavior in animal models, and clinical trials have been conducted to assess its efficacy in humans. Other areas of research have explored the potential use of this compound in the treatment of anxiety, depression, and other neurological disorders.
特性
IUPAC Name |
N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c20-10-12-24-18-8-4-7-17(13-18)21-19(23)22-11-9-16(14-22)15-5-2-1-3-6-15/h4,7-8,13,15-16H,1-3,5-6,9,11-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBBXRHBUQIZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCN(C2)C(=O)NC3=CC(=CC=C3)OCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-3-[2-methyl-4-[(4-methylmorpholin-2-yl)methyl]piperazin-1-yl]pyrrolidin-2-one](/img/structure/B7436100.png)
![N-[(1-methylsulfonylcyclohexyl)methyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7436103.png)
![4-[(2-Acetyl-1,3-dihydroisoindol-5-yl)sulfonyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one](/img/structure/B7436119.png)
![(2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol](/img/structure/B7436121.png)
![Ethyl 4-[2-[3-(aminomethyl)phenoxy]propanoyl]piperazine-1-carboxylate](/img/structure/B7436129.png)
![3-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyrrolidine-1-carboxamide](/img/structure/B7436133.png)
![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide](/img/structure/B7436141.png)

![5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7436158.png)

![3-(6-aminopurin-9-yl)-N-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]propanamide](/img/structure/B7436189.png)
![[4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone](/img/structure/B7436191.png)
![1-(6-Oxaspiro[2.5]octan-2-yl)-3-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]urea](/img/structure/B7436198.png)
![3-methyl-5-[4-(3-nitro-2-oxo-1H-pyridin-4-yl)piperazin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7436206.png)